molecular formula C20H25N3O5 B2471799 3-(1-(2-(Cyclohexylamino)-2-oxoethyl)-2,5-dioxo-4-phenylimidazolidin-4-yl)propanoic acid CAS No. 941905-28-8

3-(1-(2-(Cyclohexylamino)-2-oxoethyl)-2,5-dioxo-4-phenylimidazolidin-4-yl)propanoic acid

Cat. No.: B2471799
CAS No.: 941905-28-8
M. Wt: 387.436
InChI Key: UNZYSDGTWZQNPI-UHFFFAOYSA-N
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Description

3-(1-(2-(Cyclohexylamino)-2-oxoethyl)-2,5-dioxo-4-phenylimidazolidin-4-yl)propanoic acid is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, particularly in the exploration of enzyme inhibitors. This synthetic derivative features a core hydantoin (imidazolidine-2,4-dione) structure, substituted with phenyl and propanoic acid groups, and further functionalized with a 2-(cyclohexylamino)-2-oxoethyl side chain. Compounds with this structural motif have been investigated for their potential as dipeptidyl peptidase IV (DPP-IV) inhibitors . DPP-IV is a key enzyme involved in the inactivation of incretin hormones, making its inhibitors a prominent therapeutic target for the management of type 2 diabetes. The structural components of this reagent—specifically the hydantoin core and the amide functionality—are common features in molecules designed to interact with protease active sites. The presence of the cyclohexyl group may contribute to enhanced lipophilicity and specific binding interactions within enzyme pockets. As such, this compound serves as a valuable intermediate or reference standard for researchers developing new therapeutic agents for metabolic disorders, and for studying enzyme kinetics and inhibition mechanisms. It is supplied with comprehensive analytical data, including HPLC and NMR characterization, to ensure identity and purity for your experimental needs. This product is intended for research applications in laboratory settings only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-[1-[2-(cyclohexylamino)-2-oxoethyl]-2,5-dioxo-4-phenylimidazolidin-4-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O5/c24-16(21-15-9-5-2-6-10-15)13-23-18(27)20(22-19(23)28,12-11-17(25)26)14-7-3-1-4-8-14/h1,3-4,7-8,15H,2,5-6,9-13H2,(H,21,24)(H,22,28)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNZYSDGTWZQNPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CN2C(=O)C(NC2=O)(CCC(=O)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(1-(2-(Cyclohexylamino)-2-oxoethyl)-2,5-dioxo-4-phenylimidazolidin-4-yl)propanoic acid is a derivative of imidazolidine and has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure

The structural formula of the compound can be represented as follows:

C20H28N4O4\text{C}_{20}\text{H}_{28}\text{N}_{4}\text{O}_{4}

This formula indicates the presence of cyclohexyl, imidazolidinone, and propanoic acid moieties, which are crucial for its biological activity.

Antimicrobial Activity

Recent studies have shown that derivatives similar to this compound exhibit significant antimicrobial properties. For instance, compounds with similar structures have been tested against various bacterial strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria. The presence of the cyclohexylamino group has been linked to enhanced membrane permeability, facilitating the antimicrobial action .

Anti-inflammatory Effects

Research indicates that compounds containing the propanoic acid moiety can modulate inflammatory responses. In vitro studies using peripheral blood mononuclear cells (PBMCs) have demonstrated that these compounds can significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. Specifically, at concentrations around 50 µg/mL, the compound showed a reduction in TNF-α levels by approximately 44–60% .

Cytotoxicity and Antiproliferative Activity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Preliminary results suggest that it exhibits moderate antiproliferative activity, with a notable decrease in cell viability at higher concentrations. For example, studies indicated a reduction in cell proliferation by about 25% at a concentration of 100 µg/mL .

The proposed mechanism of action for the biological activity of this compound involves:

  • Inhibition of Cytokine Production : The compound appears to inhibit the activation pathways leading to cytokine release in immune cells.
  • Cell Cycle Arrest : Evidence suggests that it may induce cell cycle arrest in cancer cells, thereby inhibiting proliferation.

Case Studies

Several case studies have investigated the biological activity of similar compounds:

  • Study on Anti-inflammatory Properties :
    • Objective : To evaluate the effect on cytokine release.
    • Method : PBMCs were stimulated with lipopolysaccharide (LPS) and treated with varying concentrations of the compound.
    • Results : Significant inhibition of TNF-α production was observed, particularly with derivatives containing similar structural components.
  • Antimicrobial Activity Assessment :
    • Objective : To assess efficacy against bacterial strains.
    • Method : Disk diffusion method was employed against selected bacterial strains.
    • Results : Compounds demonstrated zones of inhibition comparable to standard antibiotics.

Data Tables

Biological ActivityConcentration (µg/mL)Effect
TNF-α Inhibition5044–60% reduction
Cell Proliferation10025% inhibition
Antimicrobial EfficacyVariesZones of inhibition observed

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs are primarily identified through similarity metrics and patent literature. Below is a detailed analysis:

Table 1: Key Structural Analogs and Their Features

Compound Name (CAS No.) Similarity Score Structural Differences vs. Target Compound Functional Implications References
3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid (2420-17-9) 0.79 Lacks the 2-(cyclohexylamino)-2-oxoethyl substituent Reduced lipophilicity; simplified H-bonding capacity
N-(1-(Dipropylamino)-3-(4-hydroxyphenyl)-1-oxopropan-2-yl)benzamide (57227-09-5) 0.77 Replaces imidazolidinone with benzamide; adds dipropylamino and 4-hydroxyphenyl groups Altered target selectivity; enhanced solubility
(S)-tert-Butyl 2-(tert-butyl)-3-methyl-4-oxoimidazolidine-1-carboxylate (119838-38-9) 0.62 Replaces phenyl and propanoic acid with tert-butyl groups; single oxo group Increased steric bulk; reduced acidity
4-((2-(Mercaptomethyl)-1-oxo-3-phenylpropyl]amino)benzoic acid (EP00361365) N/A Replaces imidazolidinone with benzoic acid; adds mercaptomethyl Potential redox activity; altered pharmacokinetics

Key Findings:

Analogs with benzamide or benzoic acid cores (e.g., 57227-09-5, EP00361365) exhibit divergent pharmacophores, likely shifting biological targets from enzymes (e.g., proteases) to receptors (e.g., GPCRs) .

Substituent Effects: The cyclohexylamino-2-oxoethyl group in the target compound introduces steric bulk and amide-mediated H-bonding, which may enhance binding to hydrophobic pockets or allosteric enzyme sites. Dipropylamino and 4-hydroxyphenyl groups in 57227-09-5 suggest improved solubility but reduced metabolic stability compared to the target compound .

Patent Compounds :

  • Derivatives such as those in EP00342850 and WO92/14706 feature bicycloheptane or cyclopentylcarboxamido groups, indicating a broader exploration of ring systems for conformational constraint in drug design .

Preparation Methods

Schiff Base-Mediated Cyclization

A widely adopted method involves the pseudo-multicomponent reaction of trans-(R,R)-1,2-diaminocyclohexane with aromatic aldehydes. The protocol, optimized via statistical design of experiments (DoE), proceeds as follows:

  • Schiff base formation : Reacting trans-(R,R)-diaminocyclohexane with benzaldehyde in tetrahydrofuran (THF) under microwave irradiation generates a bis-imine intermediate.
  • Sodium borohydride reduction : The Schiff base is reduced to a N,N-dibenzyl diamine, confirmed by thin-layer chromatography (TLC).
  • Carbonyldiimidazole (CDI)-mediated cyclization : Treatment with CDI in dichloromethane (DCM) induces intramolecular cyclization, forming the imidazolidin-4-one core.

Optimization Insights :

  • Temperature (40–70°C) significantly impacts yield, while stoichiometry exhibits negligible effects.
  • Microwave irradiation enhances reaction rates, achieving 55–81% yields for analogous structures.

Introduction of the Cyclohexylamino-oxoethyl Group

Amidation of Ethyl Glyoxylate

The cyclohexylamino-oxoethyl moiety is installed via a two-step sequence:

  • Ethyl glyoxylate activation : Reacting ethyl glyoxylate with thionyl chloride forms the acyl chloride intermediate.
  • Cyclohexylamine coupling : The acyl chloride reacts with cyclohexylamine in dry DCM, yielding N-cyclohexyl-2-oxoacetamide.

Critical Parameters :

  • Anhydrous conditions prevent hydrolysis of the acyl chloride.
  • Triethylamine (TEA) acts as a base to scavenge HCl, driving the reaction to completion.

Propanoic Acid Side Chain Attachment

Michael Addition to Acrylic Acid

The propanoic acid chain is introduced via a Michael addition between the imidazolidinone enolate and acrylic acid:

  • Enolate formation : Treating the imidazolidinone with lithium diisopropylamide (LDA) in THF at −78°C generates a stabilized enolate.
  • Acrylic acid quenching : Adding acrylic acid to the enolate solution facilitates conjugate addition, producing the propanoic acid derivative.

Yield Considerations :

  • Steric hindrance from the phenyl group necessitates prolonged reaction times (12–24 hours).
  • Purification via silica gel chromatography (hexane/ethyl acetate, 5:1) isolates the product in 65–72% yield.

One-Pot Convergent Synthesis

Recent advances have enabled a one-pot protocol combining imidazolidinone formation, side-chain incorporation, and amidation:

  • In situ diamine generation : trans-(R,R)-diaminocyclohexane reacts with benzaldehyde and CDI under microwave irradiation.
  • Sequential functionalization : Introducing ethyl glyoxylate and cyclohexylamine during the cyclization step installs the oxoethylamide group.
  • Propanoic acid addition : Post-cyclization Michael addition with acrylic acid completes the synthesis.

Advantages :

  • Reduced purification steps and improved atom economy.
  • Yields for analogous compounds reach 55–60%, comparable to multistep approaches.

Comparative Analysis of Synthetic Routes

Method Steps Yield (%) Key Advantage Limitation
Multistep (Schiff base) 5 55–81 High regioselectivity Labor-intensive purification
One-pot convergent 3 55–60 Streamlined process Moderate yield for bulky substrates
Michael addition 4 65–72 Direct side-chain installation Sensitivity to steric hindrance

Data adapted from.

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